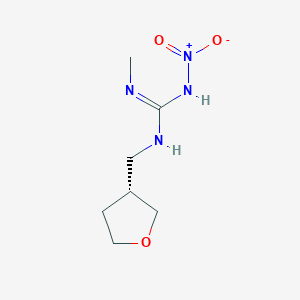![molecular formula C20H17N3O3 B12400232 (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)
(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Naphthalinring, einen Pyridinring und eine Hydroxamsäureeinheit umfasst. Diese Strukturmerkmale tragen zu ihrer Reaktivität und ihrem potenziellen Nutzen in verschiedenen chemischen und biologischen Kontexten bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Naphthalen-1-ylacetyl-Zwischenprodukts: Dieser Schritt beinhaltet die Acylierung von Naphthalin mit einem geeigneten Säurechlorid unter Friedel-Crafts-Bedingungen.
Kopplung mit einem Pyridinderivat: Das Naphthalen-1-ylacetyl-Zwischenprodukt wird dann mit einem Pyridinderivat unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin gekoppelt.
Einführung der Hydroxamsäureeinheit: Der letzte Schritt beinhaltet die Umwandlung des Amids in die Hydroxamsäure unter Verwendung von Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumcarbonat.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und Prinzipien der grünen Chemie umfassen, um die Effizienz und Nachhaltigkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(E)-N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxamsäureeinheit kann zu Nitrosoverbindungen oxidiert werden.
Reduktion: Die Verbindung kann zum entsprechenden Amin reduziert werden.
Substitution: Der Naphthalin- und der Pyridinring können elektrophilen und nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Bildung von Nitrosoderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung verschiedener substituierter Naphthalin- und Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
(E)-N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Ligand in der Koordinationschemie und als Baustein in der organischen Synthese verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht, insbesondere für Metalloproteasen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter Antikrebs- und entzündungshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (E)-N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxamsäureeinheit ist dafür bekannt, Metallionen zu chelatisieren, was Metalloproteasen hemmen kann, indem es an das aktive Zentrum bindet und den Substratzugang verhindert. Diese Chelatisierung stört die katalytische Aktivität des Enzyms und führt zu dessen Hemmung. Der Naphthalin- und der Pyridinring können ebenfalls zur Bindungsaffinität und Spezifität der Verbindung beitragen.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The naphthalene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthalene and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxamic acid moiety is known to chelate metal ions, which can inhibit metalloproteases by binding to the active site and preventing substrate access. This chelation disrupts the enzyme’s catalytic activity, leading to its inhibition. The naphthalene and pyridine rings may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid: Fehlt die (E)-Konfiguration, was sich auf seine Reaktivität und Bindungseigenschaften auswirken kann.
N-Hydroxy-3-[5-[(2-Phenylacetyl)amino]pyridin-2-yl]prop-2-enamid: Enthält eine Phenylgruppe anstelle eines Naphthalinrings, was seine chemischen und biologischen Eigenschaften verändern kann.
N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]but-2-enamid: Hat eine But-2-enamideinheit anstelle einer Prop-2-enamideinheit, was seine sterischen und elektronischen Eigenschaften beeinflussen kann.
Einzigartigkeit
(E)-N-Hydroxy-3-[5-[(2-Naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamid ist aufgrund seiner spezifischen (E)-Konfiguration einzigartig, die seine Reaktivität, Bindungsaffinität und die gesamte biologische Aktivität erheblich beeinflussen kann. Die Kombination aus Naphthalinring, Pyridinring und Hydroxamsäureeinheit trägt ebenfalls zu seinen besonderen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C20H17N3O3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-26)11-10-16-8-9-17(13-21-16)22-20(25)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13,26H,12H2,(H,22,25)(H,23,24)/b11-10+ |
InChI-Schlüssel |
DTNVLAIWDVXDJR-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)/C=C/C(=O)NO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



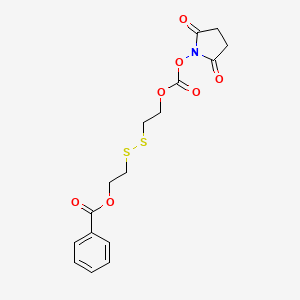



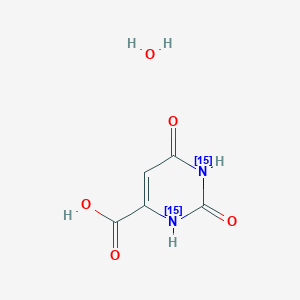

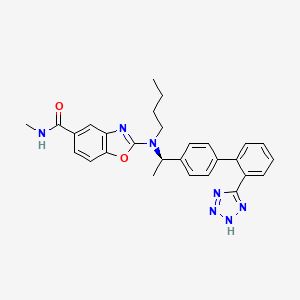
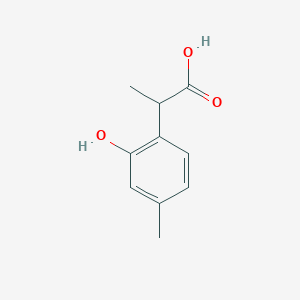
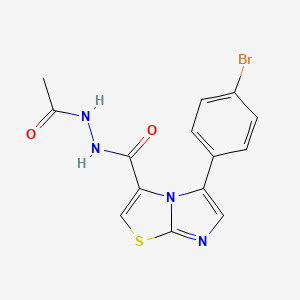
![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
